molecular formula C5H9BrO2S B2975235 3-Bromomethyltetrahydrothiophene 1,1-dioxide CAS No. 321979-37-7

3-Bromomethyltetrahydrothiophene 1,1-dioxide

Cat. No. B2975235
CAS RN: 321979-37-7
M. Wt: 213.09
InChI Key: WIWBGPFHCBCIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromomethyltetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9BrO2S . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 3-Bromomethyltetrahydrothiophene 1,1-dioxide and its derivatives has been studied . For instance, 3-aryloxy and 3-phenylsulfanylthietane-1,1-dioxides were synthesized by reacting 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate .


Molecular Structure Analysis

The molecular structure of 3-Bromomethyltetrahydrothiophene 1,1-dioxide can be represented by the InChI code 1S/C5H9BrO2S/c6-5-1-2-9(7,8)3-5/h5H,1-3H2 . The molecular weight of this compound is 213.09.


Physical And Chemical Properties Analysis

3-Bromomethyltetrahydrothiophene 1,1-dioxide is a solid at room temperature . Its molecular weight is 213.09, and its molecular formula is C5H9BrO2S .

Scientific Research Applications

Chemical Reactions and Properties

3-Bromomethyltetrahydrothiophene 1,1-dioxide is involved in various chemical reactions, showcasing its versatility in organic chemistry. For instance, the compound reacts under phase-transfer catalysis conditions to yield products like 3-dichloromethylene-2,3-dihydrothiophen 1,1-dioxide, demonstrating its reactivity with halogens (Dent & Gainsford, 1989). Additionally, it participates in reactions involving bromine, leading to the formation of unique adducts in organic synthesis (Nakayama et al., 2003).

Catalytic Applications

The compound has implications in catalysis. For example, it is used in conjunction with chromium(III) complexes to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide, showcasing its potential in eco-friendly chemical processes (Castro‐Osma et al., 2016).

Structural Studies

There are significant studies on the structural aspects of derivatives of 3-Bromomethyltetrahydrothiophene 1,1-dioxide. X-ray crystallography and electron diffraction have been used to determine the molecular structure of related compounds, providing insight into their chemical behavior and properties (Blake et al., 1995).

Synthetic Uses

The compound is also prominent in synthetic chemistry. It's utilized in various synthetic reactions, such as the preparation of trisubstituted benzenes and the investigation of tandem dimerization ring-opening reactions (Gronowitz et al., 1991). Moreover, it's involved in the synthesis of 1-aryl-3,4-dimethylenepyrrolidines, demonstrating its utility in the generation of complex organic structures (Ottenbrite & Alston, 1973).

Ring-Opening and Cycloaddition Reactions

Ring-opening and cycloaddition reactions of Thiophene-1,1-Dioxides, including those involving 3-Bromomethyltetrahydrothiophene 1,1-dioxide, are of particular interest. These reactions have a wide range of applications in organic synthesis (Gronowitz, 1993).

properties

IUPAC Name

3-(bromomethyl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBGPFHCBCIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromomethyltetrahydrothiophene 1,1-dioxide

CAS RN

321979-37-7
Record name 3-(bromomethyl)-1lambda6-thiolane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.